molecular formula C15H16N2O3 B15312767 2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide

2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide

Cat. No.: B15312767
M. Wt: 272.30 g/mol
InChI Key: ZTTBSAUMUTXZNK-JLHYYAGUSA-N
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Description

2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, an ethenyloxyethyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The cyano group and the methoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide include other cyanoacetamide derivatives and methoxyphenyl-substituted compounds. Examples include ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate and ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate .

Uniqueness: What sets 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide apart from similar compounds is its combination of functional groups, which confer unique reactivity and biological activity. The presence of the ethenyloxyethyl group, in particular, distinguishes it from other cyanoacetamide derivatives and contributes to its distinct chemical behavior .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(E)-2-cyano-N-(2-ethenoxyethyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C15H16N2O3/c1-3-20-9-8-17-15(18)13(11-16)10-12-4-6-14(19-2)7-5-12/h3-7,10H,1,8-9H2,2H3,(H,17,18)/b13-10+

InChI Key

ZTTBSAUMUTXZNK-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCOC=C

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCCOC=C

Origin of Product

United States

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